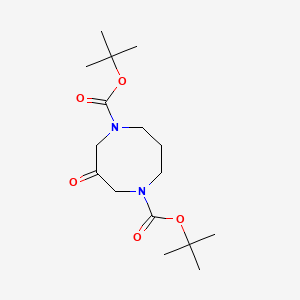

1,5-(Di-Boc)-3-oxo-1,5-diazocane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,5-(Di-Boc)-3-oxo-1,5-diazocane” is a chemical compound that is related to Di-tert-butyl dicarbonate . Di-tert-butyl dicarbonate, also known as Boc anhydride, is used in the laboratory for the introduction of the Boc protecting group .

Synthesis Analysis

The synthesis of “1,5-(Di-Boc)-3-oxo-1,5-diazocane” could involve the use of Di-tert-butyl dicarbonate . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .Molecular Structure Analysis

The molecular structure of “1,5-(Di-Boc)-3-oxo-1,5-diazocane” is related to Di-tert-butyl dicarbonate, which has the linear formula: [(CH3)3COCO]2O .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5-(Di-Boc)-3-oxo-1,5-diazocane” are likely to be similar to those of Di-tert-butyl dicarbonate .Aplicaciones Científicas De Investigación

Fluorescent Probes for Biological Applications

BODIPY derivatives, closely related to 1,5-(Di-Boc)-3-oxo-1,5-diazocane, have been synthesized for use as fluorescent probes in biological systems. These compounds exhibit high fluorescence in aqueous environments and are functionalized for coupling to biomolecules, making them suitable for labeling and studying biological processes. For instance, BODIPY-based hydroxyaryl derivatives have been developed as fluorescent pH probes, excitable with visible light, for use in aqueous solutions, demonstrating their potential in monitoring pH changes within biological systems (Li et al., 2008) (Baruah et al., 2005).

Measurement of Intracellular Viscosity

The fluorescence lifetime imaging (FLIM) technique utilizing BODIPY derivatives has been proposed for measuring the local microviscosity in live cells. This approach demonstrates the high viscosity of intracellular compartments, which is crucial for understanding vital processes within cells (Kuimova et al., 2008).

Synthesis Methodologies and Chemical Reactivity

Synthesis of related compounds using microfluidic continuous flow synthesis has been explored, highlighting the efficiency and safety of producing intermediates for further chemical synthesis. This method offers several advantages, including shorter reaction times and higher yields, demonstrating the potential for large-scale industrial production (Zou et al., 2020).

Photophysical Properties and Applications

BODIPY-based molecules have been extensively studied for their photophysical properties, making them suitable for a range of applications from photonic devices to solar cells. The ease of structural modification allows for fine-tuning their properties for specific applications, showcasing the versatility and potential of these compounds in optoelectronic fields (Squeo et al., 2020).

Mecanismo De Acción

Target of Action

It is known that the compound is a boc-protected amine . Boc-protected amines are commonly used in organic synthesis, particularly in peptide synthesis, due to their stability towards most nucleophiles and bases .

Mode of Action

The compound 1,5-(Di-Boc)-3-oxo-1,5-diazocane interacts with its targets through the Boc group. The Boc group is stable towards most nucleophiles and bases, making it an excellent protecting group for amines . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Biochemical Pathways

It is known that boc-protected amines, such as 1,5-(di-boc)-3-oxo-1,5-diazocane, play a crucial role in the synthesis of complex organic molecules, including peptides .

Pharmacokinetics

The boc group is known to be stable and resistant to most nucleophiles and bases, suggesting that it may have good stability in biological systems .

Result of Action

The primary result of the action of 1,5-(Di-Boc)-3-oxo-1,5-diazocane is the protection of amines during the synthesis of complex organic molecules. This protection allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .

Action Environment

The action of 1,5-(Di-Boc)-3-oxo-1,5-diazocane can be influenced by various environmental factors. For instance, the formation of Boc-protected amines can be conducted under either aqueous or anhydrous conditions . Furthermore, the Boc group is stable towards most nucleophiles and bases, suggesting that it can maintain its protective function in a variety of chemical environments .

Safety and Hazards

Di-tert-butyl dicarbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and may form combustible dust concentrations in air. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is fatal if inhaled, and may cause respiratory irritation .

Direcciones Futuras

The future directions in the research and application of “1,5-(Di-Boc)-3-oxo-1,5-diazocane” could involve the development of more efficient and sustainable methods for N-Boc deprotection . This could include the use of greener reagents and the minimization of the use of potentially dangerous substances .

Propiedades

IUPAC Name |

ditert-butyl 3-oxo-1,5-diazocane-1,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-15(2,3)22-13(20)17-8-7-9-18(11-12(19)10-17)14(21)23-16(4,5)6/h7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXZBEVKVNMXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC(=O)C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-(Di-Boc)-3-oxo-1,5-diazocane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2693550.png)

![N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2693558.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)

![(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2693565.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2693570.png)

![2-(4-Fluorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2693573.png)